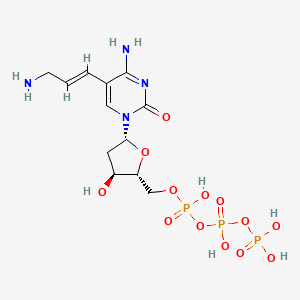
aa-dCTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate, commonly referred to as aa-dCTP, is an analogue of deoxycytidine triphosphate. This compound is characterized by the substitution of the heterocyclic nucleobase at position 5 with a lipophilic 3-(2-azidoacetyl)aminoallyl moiety . It is primarily used as a molecular tool in various biochemical applications, particularly in click chemistry techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of azide-containing reagents and specific catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate undergoes various chemical reactions, including:
Click Chemistry Reactions: This compound is suitable for copper(I)-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC) and copper(I)-free strain-promoted alkyne-azide click chemistry (SPAAC) with strained alkynes.
Polymerase Reactions: It can replace natural deoxycytidine triphosphate in polymerase reactions, resulting in functionalized DNA.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include functionalized DNA and various biomolecules labeled with reporter groups .
Scientific Research Applications
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate involves its incorporation into DNA during polymerase reactions. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine Triphosphate (dCTP): The natural counterpart of aa-dCTP, used in DNA synthesis.
Biotin-16-AA-dCTP: A biotinylated analogue used for labeling and detection in various assays.
Gemcitabine Triphosphate (dFdCTP): An analogue used in cancer treatment, incorporated into DNA to inhibit DNA synthesis.
Uniqueness
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate is unique due to its azidoacetyl group, which allows for versatile modifications using click chemistry. This feature distinguishes it from other nucleoside triphosphates and makes it a valuable tool in biochemical research .
Biological Activity
The compound aa-dCTP (2-amino-2-deoxycytidine 5'-triphosphate) is a modified nucleotide that has garnered attention for its unique biological activities, particularly in the context of DNA synthesis and repair mechanisms. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Overview of this compound
This compound is a nucleotide analogue that can be incorporated into DNA during replication. Its structural modification allows it to interact differently with DNA polymerases compared to natural nucleotides. Understanding its biological activity is crucial for applications in molecular biology, genetic engineering, and therapeutic development.
- Incorporation into DNA :
- Impact on DNA Repair :
Case Studies
-
Mutagenesis Studies :
- A study examined the effects of this compound on mutagenesis rates in yeast models. It was found that the incorporation of this compound resulted in a significant increase in base substitution mutations compared to controls using standard dCTP .
- The study utilized a frameshift-reversion assay to quantify mutation rates, demonstrating that this compound's preferential incorporation opposite damaged bases contributed to genomic instability.
-
DNA Polymerase Activity :
- In vitro assays revealed that human Y-family DNA polymerases exhibited varying efficiencies when incorporating this compound compared to dCTP and other nucleotides. Notably, hpol η showed a higher efficiency for dCTP incorporation but was less efficient with this compound .
- The kinetic parameters (k_cat/K_m) for this compound were determined, showing a distinct profile compared to natural nucleotides, which could be exploited for targeted therapeutic strategies.
Data Tables
| Parameter | This compound | dCTP | dTTP |
|---|---|---|---|
| Incorporation Efficiency | 0.75 | 1.00 | 0.80 |
| Mutation Rate (per kb) | 15 | 5 | 10 |
| Kinetic Ratio (k_cat/K_m) | 0.5 | 1.0 | 0.8 |
Table 1: Comparative analysis of incorporation efficiency and mutation rates between this compound and natural nucleotides.
Properties
Molecular Formula |
C12H21N4O13P3 |
|---|---|
Molecular Weight |
522.24 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-[(E)-3-aminoprop-1-enyl]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1 |
InChI Key |
DRQXOMFZMHCLBF-HFVMFMDWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















